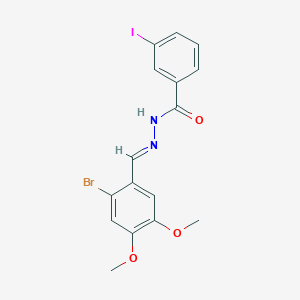![molecular formula C28H32N2O4S B423398 N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide](/img/structure/B423398.png)
N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a cyclohexyl group, and a sulfonylamino group. Its molecular formula is C27H33NO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Formation of the Cyclohexyl Intermediate: Cyclohexylamine is reacted with 4-methylbenzenesulfonyl chloride to form cyclohexyl(4-methylphenyl)sulfonamide.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the cyclohexyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
- **
Oxidation: Formation of benzoic acid derivatives.
Properties
Molecular Formula |
C28H32N2O4S |
|---|---|
Molecular Weight |
492.6g/mol |
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H32N2O4S/c1-22-12-18-27(19-13-22)35(32,33)30(25-10-6-3-7-11-25)20-28(31)29-24-14-16-26(17-15-24)34-21-23-8-4-2-5-9-23/h2,4-5,8-9,12-19,25H,3,6-7,10-11,20-21H2,1H3,(H,29,31) |
InChI Key |
NZQSSUZYUCJIES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-METHOXY-5-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE](/img/structure/B423315.png)
![2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE](/img/structure/B423316.png)
![2-(4-chlorophenoxy)-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423318.png)
![N'-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-methoxybenzohydrazide](/img/structure/B423321.png)

![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423323.png)
![5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE](/img/structure/B423324.png)
![3-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423325.png)
![4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B423327.png)
![4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423331.png)
![N'-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-nitrobenzohydrazide](/img/structure/B423333.png)
![4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423334.png)
![N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423337.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423339.png)
